![molecular formula C12H19N3O B12870895 3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603067-97-6](/img/structure/B12870895.png)
3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the isoxazole family, which is known for its diverse pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . These reactions can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the stringent requirements for pharmaceutical applications .
化学反応の分析
Types of Reactions
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
科学的研究の応用
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has been investigated for various scientific research applications:
作用機序
The mechanism of action of 3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with molecular targets such as GlyT1. By inhibiting GlyT1, this compound can modulate the levels of glycine in the brain, which is thought to improve symptoms of schizophrenia . The exact pathways and molecular interactions are still under investigation, but the compound’s high selectivity and potency make it a promising candidate for further research .
類似化合物との比較
Similar Compounds
4-Benzoylpiperidine: Another GlyT1 inhibitor with similar pharmacological properties.
3-(Piperidin-4-yl)benzo[d]isoxazole: A related compound with a different substitution pattern on the isoxazole ring.
Uniqueness
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its unique combination of a piperidine ring and an isoxazole moiety, which contributes to its high selectivity and potency as a GlyT1 inhibitor . This makes it a valuable scaffold for the development of new therapeutic agents.
特性
CAS番号 |
603067-97-6 |
|---|---|
分子式 |
C12H19N3O |
分子量 |
221.30 g/mol |
IUPAC名 |
3-(1-ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H19N3O/c1-2-15-7-4-9(5-8-15)11-10-3-6-13-12(10)16-14-11/h9,13H,2-8H2,1H3 |
InChIキー |
LZTVUKCODZRYNL-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)C2=NOC3=C2CCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


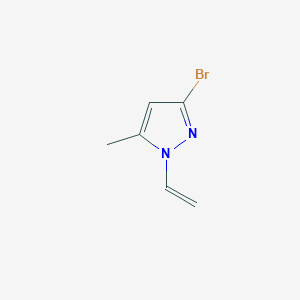
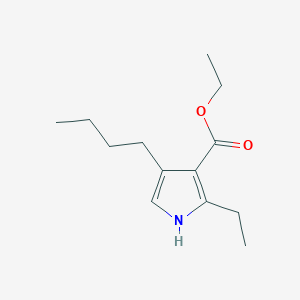
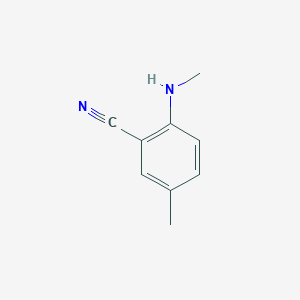
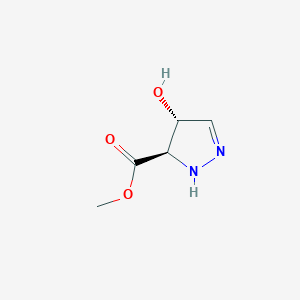
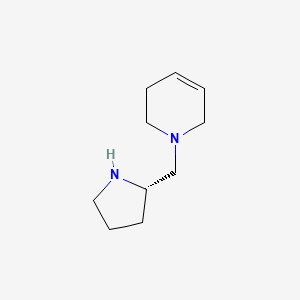
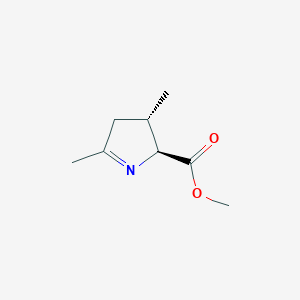
![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)
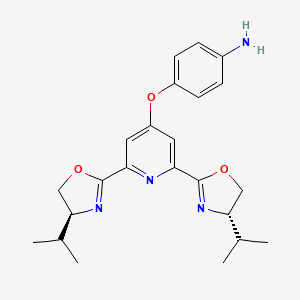
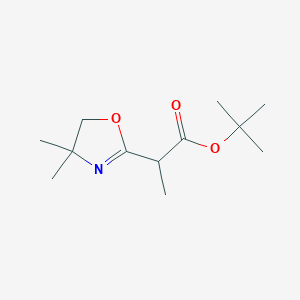
![2-((3-Methoxyphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12870881.png)

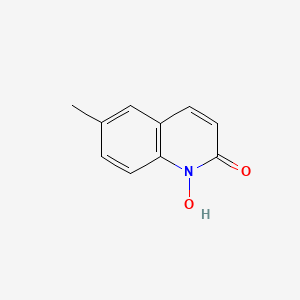
![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
